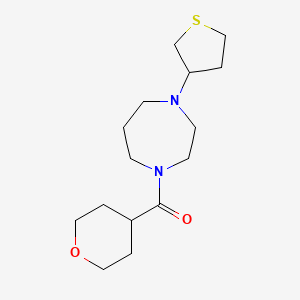
1-(Oxane-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxane-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H26N2O2S and its molecular weight is 298.45. The purity is usually 95%.
The exact mass of the compound (tetrahydro-2H-pyran-4-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Oxane-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the formation of the diazepane ring and the incorporation of oxane and thiolane moieties. The structural formula can be represented as follows:
This compound features a diazepane core that is substituted with an oxane carbonyl group and a thiolane group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antiviral Activity : Some derivatives have shown promising antiviral effects against various strains of coronaviruses, indicating potential applications in treating viral infections .
- Antitumor Properties : The presence of heterocyclic structures in similar compounds has been associated with antitumor activity. Studies suggest that modifications to the diazepane structure can enhance cytotoxicity against cancer cell lines .
- Antimicrobial Effects : Compounds featuring thiolane rings have been noted for their antimicrobial properties, particularly against resistant strains of bacteria .
Antiviral Activity
A comparative study evaluated the antiviral efficacy of various diazepane derivatives against human coronaviruses 229E and OC-43. The results indicated that specific modifications to the diazepane scaffold could significantly enhance antiviral potency. For instance, certain analogs demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of viral replication .
| Compound Code | Cytotoxicity (MRC-5) | Antiviral Activity (229E) | Cytotoxicity (HCT-8) | Antiviral Activity (OC-43) |
|---|---|---|---|---|
| 4a | 670 ± 29 µM | 320 µM | - | 150 µM |
| 4c | 274 ± 12 µM | 100 µM | - | 320 µM |
| 4d | 299 ± 13 µM | 100 µM | - | 320 µM |
| 4e | 298 ± 13 µM | 100 µM | 60 ± 3 µM | 320 µM |
Antitumor Properties
Research has shown that compounds with similar diazepane structures exhibit significant cytotoxic effects against various cancer cell lines. One study reported a series of modifications leading to enhanced selectivity and reduced toxicity towards normal cells while maintaining efficacy against tumor cells .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Protein Binding : The compound may act as a covalent binder to target proteins involved in viral replication or tumor progression.
- Cellular Uptake : The structural features facilitate cellular uptake, allowing for effective intracellular action against pathogens or cancer cells.
属性
IUPAC Name |
oxan-4-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-15(13-2-9-19-10-3-13)17-6-1-5-16(7-8-17)14-4-11-20-12-14/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZIVBMOSHZLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CCOCC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














